Dichlorosilane vs. Trichlorosilane Grafted Layer Thickness: n-Decylmethyldichlorosilane Produces ~75% Thinner Layers Than Trichlorosilane Analogs
In a direct comparative study of alkylmethyldichlorosilanes versus alkyltrichlorosilanes grafted onto silicon wafers via amine-catalyzed reaction in toluene, the thickness of layers formed from dichlorosilanes (as assessed by ellipsometry) is considerably smaller than that of trichlorosilane-derived layers, by a factor of approximately 0.75 relative to the length of the fully stretched alkyl chain [1]. Under vapor-phase deposition conditions, alkylsilanes with short and medium chains form polymeric grafted layers whose thicknesses range from a few nanometers for dichlorosilanes up to tens of nanometers for trichlorosilanes [1]. This thickness differential translates to greater control over monolayer versus multilayer formation when using dichlorosilanes such as n-decylmethyldichlorosilane [1].
| Evidence Dimension | Grafted layer thickness |
|---|---|
| Target Compound Data | Thickness ~0.75 × fully extended chain length (few nm under vapor-phase conditions) |
| Comparator Or Baseline | Alkyltrichlorosilanes: thickness up to tens of nm under vapor-phase conditions |
| Quantified Difference | Dichlorosilane thickness ~0.75× that of trichlorosilane; vapor-phase difference: few nm vs. tens of nm |
| Conditions | Silicon wafer substrates; vapor-phase or amine-catalyzed liquid-phase reaction in toluene; ellipsometry measurement |
Why This Matters
This quantifiable difference enables selection of n-decylmethyldichlorosilane for applications requiring precise, near-monomolecular surface modification without the multilayer artifacts inherent to trichlorosilane deposition.
- [1] Fadeev AY, McCarthy TJ. Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir. 2000;16(18):7268-7274. View Source
